molecular formula C11H11F3N2O2 B3041482 Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate CAS No. 303148-64-3

Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate

Cat. No. B3041482
CAS RN: 303148-64-3
M. Wt: 260.21 g/mol
InChI Key: ICWJYZJWXBCHKL-VIZOYTHASA-N
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Description

“Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C11H11F3N2O2 . It has a molecular weight of 260.22 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,15H,1H2,2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Fungicidal Activity

Trifloxystrobin is a systemic fungicide developed by Novartis and marketed by Bayer Crop Science . Its unique structure, featuring an oximether side chain, grants it broad-spectrum fungicidal bioefficacy against various crop pests. Researchers have studied its photoisomerization kinetics, which lead to the formation of four geometric isomers: EE, EZ, ZE, and ZZ. Among these, EE-acid stands out as the major metabolite of Trifloxystrobin in soil, highlighting the importance of understanding its degradation pathways and environmental impact .

Environmental Risk Assessment

Hydrolysis is the principal route of Trifloxystrobin degradation, yielding acid metabolites. Analytical techniques such as infrared, Raman, GC–MS, LC–MS/MS, and NMR spectroscopies allow researchers to distinguish between the individual isomers and characterize their spectral features. By assessing the risk associated with Trifloxystrobin release into the environment, scientists can make informed decisions regarding its use .

Agrochemical Formulation

Trifloxystrobin’s ester nature makes it susceptible to hydrolysis, leading to the formation of acid metabolites. Understanding the kinetics of this process and optimizing formulations can enhance its efficacy as a pest control agent. Researchers have explored novel processes for preparing Trifloxystrobin and its intermediates, such as methyl (2E)-2-(bromomethyl)phenylethanoate .

Organometallic Ligands

Given the presence of nitrogen and oxygen atoms in Trifloxystrobin’s structure, it could serve as a ligand in coordination chemistry. Researchers might investigate its complexation behavior with transition metals, potentially leading to new catalysts or materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These codes provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, which play a crucial role in their mechanism of action .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. The presence of the trifluoromethyl group might influence the electrostatic interactions with the target, affecting the activity of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

properties

IUPAC Name

methyl N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H,16,17)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWJYZJWXBCHKL-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate
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Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate
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Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate
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Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate

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